molecular formula C12H16N6O5 B12398554 Adenosine-2-carboxy methyl amide

Adenosine-2-carboxy methyl amide

Cat. No.: B12398554
M. Wt: 324.29 g/mol
InChI Key: DGFFQWGDEOBWQE-GKPJBNJHSA-N
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Description

Adenosine-2-carboxy methyl amide is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-2-carboxy methyl amide typically involves the amidation of carboxylic acid substrates. This process can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as boron reagents (e.g., B(OCH2CF3)3) and catalysts like Mg(NO3)2$6H2O or imidazole . The reaction conditions usually involve heating the carboxylic acid with the amine in the presence of a catalyst to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using efficient and cost-effective catalysts. The use of solid-phase workup procedures and recyclable catalysts like Fe3O4 can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Adenosine-2-carboxy methyl amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of amidation reactions involving this compound is the corresponding amide compound. Other products may include by-products from the reagents used in the reaction .

Mechanism of Action

The mechanism of action of Adenosine-2-carboxy methyl amide involves its interaction with cellular DNA. By inhibiting DNA synthesis, it prevents the proliferation of cancer cells and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Adenosine-2-carboxy methyl amide is unique due to its specific targeting of indolent lymphoid malignancies and its potent inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C12H16N6O5

Molecular Weight

324.29 g/mol

IUPAC Name

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide

InChI

InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6?,7+,12-/m1/s1

InChI Key

DGFFQWGDEOBWQE-GKPJBNJHSA-N

Isomeric SMILES

CNC(=O)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

CNC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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